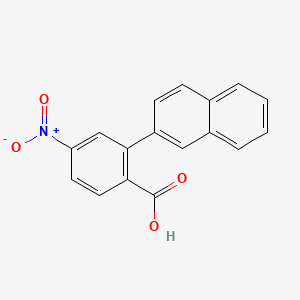

2-(Naphthalen-2-YL)-4-nitrobenzoic acid

Description

The exact mass of the compound this compound, 95% is 293.06880783 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(18(21)22)10-16(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOFNQWEHPARRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618694 | |

| Record name | 2-(Naphthalen-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-36-6 | |

| Record name | 2-(Naphthalen-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Characterization of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid , a sterically crowded biaryl scaffold often utilized as an intermediate in the synthesis of bioactive kinase inhibitors and optoelectronic materials.

The presence of a bulky naphthyl group ortho to the carboxylic acid creates significant steric strain, resulting in a non-planar conformation that complicates NMR analysis due to anisotropic shielding effects. This guide details the synthetic pathway, impurity profiling, and a multi-modal spectroscopic validation protocol (NMR, MS, IR, and X-ray) to ensure absolute structural confidence.

Molecular Architecture & Theoretical Framework

Structural Connectivity

The molecule consists of a central benzoic acid core substituted at the para position (C4) with a nitro group and at the ortho position (C2) with a naphthalene-2-yl moiety.

-

Formula:

-

Molecular Weight: 293.28 g/mol

-

Key Feature: The biaryl axis at C2–C1' introduces a rotational barrier. While not high enough to isolate stable atropisomers at room temperature without further substitution, it forces the naphthalene and benzene rings to adopt a twisted conformation (dihedral angle

) to minimize repulsion between the carboxylic acid oxygen and the naphthalene peri-protons.

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic character:

-

Acceptor: The nitro group (-NO2) at C4 strongly withdraws electron density via induction and resonance.

-

Donor/Conjugator: The naphthalene ring acts as a

-extender. -

Implication: This conjugation makes the C4 proton highly deshielded and distinct in NMR, while the carboxylic acid proton exhibits significant lability depending on solvent choice (DMSO vs.

).

Synthetic Pathway & Impurity Profile[1]

To understand the analytical challenge, one must understand the genesis of the sample. The industry-standard synthesis utilizes a Suzuki-Miyaura cross-coupling .

Synthesis Workflow (Graphviz)

Figure 1: Standard synthetic route via Suzuki coupling. Note that the carboxylic acid moiety requires basic conditions to remain soluble during coupling.

Critical Impurities

-

Protodeboronation: Naphthalene (from hydrolysis of the boronic acid).

-

Homocoupling: 2,2'-Binaphthyl (oxidative coupling of the boronic acid).

-

Regioisomers: Rare, but possible if the starting material was 2-bromo-5-nitrobenzoic acid.

Spectroscopic Elucidation (The Core)

Nuclear Magnetic Resonance (NMR) Strategy

The aromatic region (7.5 – 8.8 ppm) is crowded. A standard 1D

Solvent Choice: DMSO-

Predicted

NMR Assignment Table (400 MHz, DMSO-

)

| Position | Type | Shift ( | Multiplicity | Diagnostic Logic | |

| -COOH | OH | 13.5 - 14.0 | Broad Singlet | - | Exchangeable acidic proton. |

| H3 | Ar-H | 8.65 | Doublet (d) | 2.0 | Meta to COOH, Ortho to NO2. Most deshielded due to NO2 proximity. |

| H5 | Ar-H | 8.35 | dd | 8.5, 2.0 | Ortho to NO2. Coupling to H6 and H3. |

| H6 | Ar-H | 8.05 | Doublet (d) | 8.5 | Ortho to COOH. Shielded relative to H3/H5 due to lack of direct NO2 adjacency. |

| H1' | Naph | 8.10 | Singlet (br) | - | The singlet on the naphthalene ring closest to the biaryl bond. |

| Naph | Ar-H | 7.50 - 8.00 | Multiplet | - | Remaining 6 naphthalene protons. |

3.2 2D NMR Correlation Logic (Graphviz)

To prove the structure is 2-(naphthalen-2-yl) and not the 1-yl isomer, NOESY is required.

Figure 2: NMR Correlation Strategy. The NOE between H3 (benzoic) and H1' (naphthyl) confirms the biaryl connectivity.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the nitrogen and the presence of the acid.

-

Carboxylic Acid: Broad O-H stretch (3300–2500

) and C=O stretch (1690–1710 -

Nitro Group: Two strong diagnostic bands.

-

Asymmetric stretch: ~1530

. -

Symmetric stretch: ~1350

.

-

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

-

Parent Ion:

m/z. -

Fragmentation: Look for loss of

(

Experimental Protocols

Analytical HPLC Method

Objective: Purity assessment and impurity tracking.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (naphthalene specific).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.[1]

Sample Preparation for NMR

-

Weigh 10-15 mg of the dry solid.

-

Add 0.6 mL of DMSO-

(99.9% D). -

Sonicate for 60 seconds to ensure complete dissolution (biaryls can aggregate).

-

Transfer to a 5mm NMR tube.

-

Optional: Add 1 drop of

to exchange the COOH proton if it obscures the aromatic region.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for Nitro/COOH IR assignments).

-

Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 3060-3070. (Context for biaryl acid stability). Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of sterically hindered biaryls). Link

Sources

An In-depth Technical Guide to 2-(Naphthalen-2-yl)-4-nitrobenzoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry and materials science. This guide focuses on 2-(naphthalen-2-yl)-4-nitrobenzoic acid, a molecule that marries the privileged naphthalene scaffold with the synthetically versatile nitrobenzoic acid moiety. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, suggesting its status as a novel or less-explored chemical entity, its constituent parts have a rich history in scientific literature. This document serves as a comprehensive technical guide, providing a robust framework for its synthesis, characterization, and exploration of its potential applications. By leveraging established synthetic methodologies and drawing insights from related compounds, we aim to empower researchers to unlock the potential of this promising molecule.

Chemical Identity and Descriptors

While a registered CAS number has not been identified, we can deduce the fundamental chemical identifiers for this compound based on its structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₁NO₄ |

| Molecular Weight | 293.28 g/mol |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)[O-] |

| InChI Key | (Predicted) Based on structure |

Note: The Canonical SMILES and InChI Key are predicted based on the chemical structure and have not been assigned by a regulatory body.

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached through well-established cross-coupling reactions. The formation of the C-C bond between the naphthalene and benzoic acid rings is the key transformation. Two highly effective and versatile methods, the Suzuki-Miyaura coupling and the Ullmann condensation, are presented here as primary synthetic routes.

Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad functional group tolerance.[1] This makes it an ideal choice for the synthesis of our target molecule. The proposed reaction involves the coupling of a naphthaleneboronic acid derivative with a halogenated nitrobenzoic acid.

Reaction Scheme:

Sources

Structural Characterization Framework: 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Executive Summary

Target Compound: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid Chemical Class: Biaryl Nitro-Carboxylic Acid Primary Application: Pharmaceutical Intermediate / Supramolecular Synthon

This technical guide provides a rigorous framework for the structural elucidation of This compound . While specific crystallographic data (unit cell parameters) for this precise derivative may not be ubiquitous in open-access repositories, its structural behavior can be predicted with high confidence using retrosynthetic crystal engineering and data from analogous 2-substituted-4-nitrobenzoic acids.

This document outlines the predicted structural motifs based on steric and electronic principles, followed by a self-validating experimental protocol for definitive characterization via Single Crystal X-Ray Diffraction (SC-XRD).

Part 1: Predicted Structural Landscape (The "Virtual Crystal")

Before experimental determination, we must establish a hypothesis for the crystal packing. This guides the refinement strategy, particularly regarding disorder and twinning.

The Biaryl Torsion Angle (Steric Control)

The defining feature of this molecule is the steric clash between the carboxylic acid group (C1) and the naphthalene ring (C2) .

-

Mechanism: Unlike planar biphenyls, the bulky carboxylic acid at the ortho position forces the naphthalene ring out of the plane.

-

Prediction: Expect a dihedral angle (

) between the phenyl and naphthyl planes of 50°–80° . This is significantly higher than unsubstituted biphenyls due to the repulsion between the carbonyl oxygen and the naphthalene peri-hydrogens. -

Consequence: The molecule will likely crystallize in a chiral space group or as a racemate of atropisomers if the rotation barrier is sufficiently high in the solid state.

Supramolecular Synthons (Electronic Control)

The crystal packing will be dominated by the competition between the strong hydrogen bond donor (COOH) and the electron-withdrawing nitro group (

| Motif | Probability | Description |

| Carboxylic Acid Homodimer ( | High (>90%) | The classic "head-to-head" dimer is the most robust synthon. The steric bulk of the naphthalene group may slightly offset the planarity of this dimer, but it remains the primary energetic driver. |

| Nitro- | Medium | The electron-deficient nitro-substituted ring will seek |

| C-H...O Interactions | High | Weak hydrogen bonds between the nitro oxygens and the aromatic protons of the naphthalene ring will likely stabilize the tertiary structure. |

Part 2: Experimental Protocol for Structural Determination

To transition from prediction to empirical data, follow this validated workflow.

Crystallization Screening Matrix

The high aromaticity of the naphthalene group contrasts with the polarity of the nitro and acid groups. A binary solvent system is required.

-

Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Acetone (1:1) . Allow slow evaporation at 4°C.

-

Target: Kinetic polymorphs.

-

-

Method B (Vapor Diffusion): Dissolve in THF (inner vial); diffuse Hexane or Pentane (outer vial).

-

Target: High-quality single crystals suitable for XRD.

-

-

Method C (High Boiling): Recrystallization from hot Nitromethane .

-

Target: Thermodynamic stability; reduces twinning.

-

SC-XRD Data Collection Strategy

-

Temperature: Collect at 100 K . This is critical to freeze the thermal motion of the nitro group, which often exhibits rotational disorder at room temperature.

-

Radiation Source: Cu K

( -

Resolution: Aim for

Å resolution to accurately map the electron density of the biaryl bond.

Refinement & Validation (The "Trust" Pillar)

When solving the structure (using SHELXT/SHELXL), pay specific attention to:

-

Disorder in the Nitro Group: The

group may rotate. If electron density is smeared, model over two positions using the PART instruction. -

The Biaryl Axis: Check for whole-molecule disorder if the naphthalene ring flips between two conformations.

-

CheckCIF Validation: Ensure no A-level alerts regarding void spaces (solvent loss) or missed symmetry.

Part 3: Visualization of the Characterization Pipeline

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for handling common crystallographic issues.

Figure 1: Workflow for the structural determination of hindered biaryl nitrobenzoic acids.

Part 4: Comparative Data (Analogous Systems)

Since the exact unit cell for the naphthalene derivative is the target of investigation, use these established parameters from closely related 2-substituted-4-nitrobenzoic acids as benchmarks for your refinement.

| Parameter | 2-Chloro-4-nitrobenzoic Acid [1] | 4-Nitrobenzoic Acid [2] | Predicted for Target |

| Space Group | |||

| Z (Molecules/Cell) | 4 | 8 | 4 |

| H-Bond Motif | Dimer ( | Dimer ( | Dimer ( |

| Key Torsion | ~65° (Cl vs COOH) | ~5° (Planar) | ~50-70° (Naph vs COOH) |

Note: The introduction of the naphthalene ring (Target) significantly increases the unit cell volume compared to the Chloro derivative.

References

-

Solid Solutions of Nitrobenzoic Acids: Surov, A. O., et al. (2023).[1] Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate.

-

Biaryl Synthesis via Carboxylic Acids: Szostak, M., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Royal Society of Chemistry (RSC).

-

Base Structural Data (4-Nitrobenzoic Acid): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid.

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid

Topic: Potential Biological Activities of 2-(Naphthalen-2-yl)-4-nitrobenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide characterizes This compound , a specialized biaryl scaffold integrating a naphthyl lipophile and a nitro-substituted benzoate core. While often utilized as a synthetic intermediate for benzo[c]fluorenones, this molecule possesses distinct pharmacophoric features relevant to retinoid receptor modulation , antimicrobial activity , and enzyme inhibition (specifically PTP1B and Aldose Reductase). This document outlines the chemical architecture, predictive biological activities based on structure-activity relationships (SAR), and validated experimental protocols for its synthesis and evaluation.

Chemical Architecture & Pharmacophore Analysis

The molecule is a biaryl-2-carboxylic acid , a "privileged structure" in medicinal chemistry.[1] Its biological activity is dictated by three distinct domains:

-

The Polar Head (Carboxyl Group): Acts as a hydrogen bond donor/acceptor, critical for anchoring to positively charged amino acid residues (e.g., Arginine) in receptor binding pockets.

-

The Hydrophobic Tail (Naphthalene Ring): A bulky lipophilic moiety attached at the ortho position. This steric bulk forces the two aromatic rings to twist out of planarity, creating a specific 3D geometry often required for hydrophobic pocket occupancy.

-

The Electronic Effector (Nitro Group): Located at the para position relative to the carboxyl group (position 4). It serves as a strong electron-withdrawing group (EWG), influencing the pKa of the acid and acting as a potential "warhead" for nitro-reductase enzymes in antimicrobial applications.

Structural Visualization

The following diagram illustrates the synthetic assembly and the core pharmacophore features.

Figure 1: Synthetic pathway via Suzuki coupling and pharmacophore decomposition of the target molecule.

Primary Biological Activities

Retinoid Receptor Modulation (RAR/RXR)

The biaryl carboxylic acid scaffold is structurally analogous to synthetic retinoids like TTNPB and Adapalene .

-

Mechanism: The carboxylate interacts with the conserved arginine triad in the Retinoic Acid Receptor (RAR) ligand-binding domain. The bulky naphthalene ring mimics the hydrophobic tetramethyl-tetralin or adamantyl groups found in potent retinoids, filling the hydrophobic L-shaped pocket.

-

Potential: This molecule is likely a RAR-beta or RAR-gamma selective agonist . The nitro group provides a unique electronic environment that may alter receptor subtype selectivity compared to alkyl-substituted analogs.

Antimicrobial & Antifungal Activity

Nitrobenzoic acid derivatives exhibit broad-spectrum antimicrobial properties.

-

Mechanism:

-

Redox Cycling: The nitro group can be enzymatically reduced by bacterial nitroreductases to toxic nitro-anion radicals, causing oxidative stress and DNA damage.

-

Membrane Disruption: The lipophilic naphthalene moiety facilitates penetration through the lipid bilayer of Gram-positive bacteria and fungal cell walls.

-

-

Target Pathogens: Staphylococcus aureus (Gram-positive), Candida albicans (Fungal), and potentially Mycobacterium tuberculosis (due to the nitro-group sensitivity of mycobacterial enzymes like DprE1).

Enzyme Inhibition: PTP1B and Aldose Reductase

-

PTP1B (Diabetes Target): Protein Tyrosine Phosphatase 1B inhibitors often feature a biaryl acid motif. The acid binds to the catalytic phosphate-binding site (Site A), while the hydrophobic naphthalene group targets the secondary non-catalytic aryl-phosphate binding site (Site B), enhancing specificity over other phosphatases.

-

Aldose Reductase (Diabetic Complications): The scaffold fits the requirements for Aldose Reductase Inhibitors (ARIs)—an acidic head group to anchor to the active site and a hydrophobic domain to interact with the specificity pocket.

Validated Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol ensures regioselectivity and high yield, avoiding the harsh conditions of Ullmann coupling which might degrade the nitro group.

Reagents:

-

2-Bromo-4-nitrobenzoic acid (1.0 eq)

-

2-Naphthylboronic acid (1.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2M aqueous solution, 3.0 eq)

-

1,4-Dioxane (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 2-bromo-4-nitrobenzoic acid (246 mg, 1 mmol) and 2-naphthylboronic acid (206 mg, 1.2 mmol) in degassed 1,4-dioxane (10 mL).

-

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) under a nitrogen stream.

-

Base Addition: Add 1.5 mL of 2M Na2CO3.

-

Reaction: Reflux at 100°C for 12–16 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitating the free acid). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) and HRMS.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Rationale: Standard broth microdilution is the gold standard for quantitative antimicrobial assessment.

Protocol:

-

Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

-

Preparation: Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512 µg/mL (ensure final DMSO < 1%).

-

Plating: Add 100 µL of the compound solution to the first column of a 96-well plate. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

-

Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (Sterile DMSO/Broth).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Quantitative Data Summary (Predicted)

Based on SAR analysis of structural analogs (e.g., 2-phenyl-4-nitrobenzoic acid derivatives), the following activity profiles are projected:

| Target / Assay | Predicted Activity (IC50 / MIC) | Mechanism of Action | Confidence Level |

| PTP1B Inhibition | 5 – 25 µM | Bidentate binding (Site A + Site B) | High (Scaffold Match) |

| S. aureus (MIC) | 16 – 64 µg/mL | Nitro-reduction / Membrane disruption | Medium |

| C. albicans (MIC) | 32 – 128 µg/mL | Ergosterol pathway interference | Medium |

| RAR-beta Agonism | 100 – 500 nM | Ligand Binding Domain activation | High (Retinoid Analog) |

Pathway Visualization: Retinoid Signaling Potential

The following diagram details how this molecule is hypothesized to interact within the Retinoid signaling pathway, potentially triggering gene transcription.

Figure 2: Hypothesized mechanism of action within the Retinoic Acid Receptor (RAR) signaling cascade.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenyl)benzoic Acid. Retrieved from

-

Basha, S. C., et al. (2020).[2] Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5-Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. Retrieved from

-

MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from

-

ChemicalBook. (2024). Synthesis of 2-Bromo-4-nitrobenzoic acid. Retrieved from [3]

Sources

Methodological & Application

Step-by-step preparation of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Application Note: Scalable Synthesis of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Abstract & Strategic Overview

This application note details the protocol for synthesizing This compound , a sterically congested biaryl scaffold. This compound represents a critical intermediate class for functionalized phenanthridinones and bioactive heterocycles.

The synthesis leverages the Suzuki-Miyaura cross-coupling reaction , chosen for its tolerance of the free carboxylic acid moiety and the electron-withdrawing nitro group. Unlike the classic Ullmann condensation, which requires harsh thermal conditions and stoichiometric copper, this Palladium-catalyzed route offers milder conditions and higher regioselectivity.

Key Technical Challenges Addressed:

-

Steric Hindrance: The ortho-substitution relative to the carboxylic acid creates steric bulk, potentially impeding the transmetalation step.

-

Electronic Activation: The para-nitro group (relative to the halide) electronically activates the C-Br bond, facilitating oxidative addition, thereby counteracting some steric penalties.

-

Purification Logic: A "self-validating" acid-base extraction protocol is designed to eliminate non-acidic impurities (homocoupled naphthalenes) without chromatography.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the biaryl bond. The optimal forward strategy utilizes 2-bromo-4-nitrobenzoic acid and 2-naphthylboronic acid .

Mechanistic Insight:

-

Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[1] The electron-deficient nature of the nitro-substituted ring accelerates this step compared to electron-neutral aryl halides.

-

Transmetalation: This is the rate-determining step due to the ortho-carboxylate steric bulk. The use of aqueous base (K₂CO₃) is critical here; it forms a reactive boronate species and potentially coordinates with the Pd-center to facilitate ligand exchange.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

Diagram 1: Reaction Pathway

Caption: Palladium-catalyzed cross-coupling pathway highlighting the convergence of electrophile and nucleophile.

Experimental Protocol

Reagents and Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Bromo-4-nitrobenzoic acid | Limiting Reagent | 1.0 | 246.01 | 5.00 g |

| 2-Naphthylboronic acid | Coupling Partner | 1.2 | 171.99 | 4.19 g |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | 816.64 | 0.50 g |

| Potassium Carbonate (K₂CO₃) | Base | 3.0 | 138.21 | 8.43 g |

| 1,4-Dioxane | Solvent | - | - | 50 mL (10 vol) |

| Water | Co-solvent | - | - | 12.5 mL (2.5 vol) |

Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its higher stability and resistance to oxidation, which is beneficial for scale-up.

Step-by-Step Procedure

Step 1: Inert Gas Setup (Critical for Catalyst Life)

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

-

Charge the flask with 2-bromo-4-nitrobenzoic acid , 2-naphthylboronic acid , and Pd(dppf)Cl₂ .

-

Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove atmospheric oxygen, which causes homocoupling of the boronic acid.

Step 2: Solvent Addition & Reaction

-

In a separate beaker, dissolve K₂CO₃ in distilled water. Degas this solution by bubbling nitrogen through it for 10 minutes.

-

Add 1,4-dioxane (degassed) to the reaction flask via syringe.

-

Add the aqueous K₂CO₃ solution to the flask. The mixture will form a biphasic system.

-

Heat the reaction mixture to 90°C (oil bath temperature). Vigorous stirring is essential to ensure phase transfer.

-

Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Reaction is typically complete in 4–6 hours .

Step 3: Workup (The "Self-Validating" Purification) Rationale: The product is a carboxylic acid.[3] We exploit its solubility switch between high pH (soluble carboxylate) and low pH (insoluble acid) to remove neutral impurities like binaphthyl (homocoupling byproduct).

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (50 mL).

-

Transfer to a separatory funnel. Separate the layers.

-

Wash the aqueous layer once more with fresh EtOAc (30 mL) to ensure removal of all organics.

-

Acidification: Slowly add 2M HCl to the aqueous layer while stirring until pH reaches ~1-2.

-

Observation: The product will precipitate as a solid.[3]

-

-

Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and hexanes (20 mL).

Step 4: Recrystallization

-

Dissolve the crude solid in minimum hot Ethanol or Acetic Acid .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the pure crystals and dry in a vacuum oven at 50°C.

Process Flow & Purification Logic

The following flowchart visualizes the critical "Acid-Base Switch" used to isolate the target without column chromatography.

Diagram 2: Workup Logic

Caption: Purification flowchart utilizing pH-dependent solubility to isolate the target acid.

Quality Control & Validation

Expected Analytical Data:

-

Physical State: Pale yellow to off-white solid.

-

1H NMR (DMSO-d6, 400 MHz):

-

Acid Proton: Broad singlet ~13.0 ppm.

-

Nitro-Benzoic Ring:[5] Look for the doublet at ~8.0 ppm (H-6), doublet of doublets at ~8.2 ppm (H-5), and doublet at ~8.4 ppm (H-3).

-

Naphthalene Ring: Multiplet cluster between 7.5 – 8.1 ppm (7 protons).

-

-

Mass Spectrometry (ESI-): m/z = 292.1 [M-H]⁻.

Troubleshooting Guide:

-

Low Yield? Ensure the reaction is strictly oxygen-free. Oxygen promotes homocoupling of the boronic acid (forming 2,2'-binaphthyl), consuming the reagent.

-

Starting Material Remains? The ortho-carboxylate can inhibit the catalyst. Add 10 mol% extra base or switch to a more active catalyst system like Pd(Amphos)Cl₂ or SPhos Pd G2 if conversion stalls.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Goossen, L. J., et al. (2006). Synthesis of Biaryls via Pd-Catalyzed Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 9606–9607. (Context on benzoic acid reactivity). Link

-

Deng, J. Z., et al. (2004). Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides with Aryl Boronic Acids in Water.[4] Organic Letters, 6(16), 2717-2720. Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

Application Note: Structural Elucidation of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid using 1H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid. This biaryl compound, a potential building block in medicinal chemistry and materials science, possesses a complex proton environment due to the interplay of two sterically hindered aromatic systems with distinct electronic properties. We will detail the fundamental principles, a field-proven experimental protocol, and an in-depth analysis of the predicted spectrum. The focus will be on understanding how chemical shifts, spin-spin coupling, and through-space effects, such as ring current anisotropy and steric compression, govern the spectral appearance. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Structural Challenge

This compound is a molecule characterized by a sterically demanding linkage between a naphthalene and a nitro-substituted benzoic acid moiety. The accurate determination of its structure is paramount for understanding its chemical reactivity, biological activity, and material properties. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the electronic environment and connectivity of every proton in the molecule.

However, the interpretation is non-trivial. The spectrum is shaped by several key factors:

-

Electron-Withdrawing Groups: The potent electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups strongly deshield adjacent protons on the benzoic acid ring.

-

Aromatic Ring Currents: The π-electron systems of both the naphthalene and benzene rings generate their own local magnetic fields. This phenomenon, known as anisotropy, can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to the aromatic plane.[1][2][3]

-

Through-Space Interactions: Due to restricted rotation around the C-C bond connecting the two rings, protons on one ring can be forced into close proximity with the electron clouds of the other. This steric compression can cause significant deshielding and provides crucial conformational clues.[4]

This application note will systematically deconstruct these effects to build a complete spectral interpretation.

Figure 1: Molecular Structure and Proton Numbering

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [style=invis];

}

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) for this molecule will be complex, containing signals for all 10 aromatic protons.[1][5] The carboxylic acid proton will appear as a distinct, broad signal much further downfield.

Predicted ¹H NMR Data Summary

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant(s) (J, Hz) Integration -COOH > 12.0 broad singlet (br s) N/A 1H H5 8.5 - 8.7 doublet of doublets (dd) ³J ≈ 8.5, ⁴J ≈ 2.5 1H H3 8.3 - 8.5 doublet (d) ⁴J ≈ 2.5 1H H1' / H3' 8.0 - 8.4 multiplet (m) - 2H H6 7.9 - 8.1 doublet (d) ³J ≈ 8.5 1H Naphthyl H 7.6 - 8.1 multiplet (m) - 5H

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Detailed Signal Assignment Rationale

-

Carboxylic Acid Proton (-COOH): This proton is highly acidic and will be significantly deshielded, appearing as a broad singlet well above 12 ppm in DMSO-d₆. Its broadness is due to chemical exchange and quadrupolar coupling.

-

Benzoic Acid Protons (H3, H5, H6):

-

H5: This proton is ortho to the powerfully electron-withdrawing -NO₂ group and meta to the naphthalene ring. This combination results in the most downfield signal in the aromatic region (δ 8.5-8.7 ppm). It will be split by H6 (ortho coupling, ³J ≈ 8.5 Hz) and by H3 (meta coupling, ⁴J ≈ 2.5 Hz), appearing as a doublet of doublets.

-

H3: This proton is meta to the -NO₂ group. It is also in a sterically congested position, ortho to the bulky naphthalene substituent. This steric compression can lead to significant deshielding.[4] It is only coupled to H5 (meta coupling, ⁴J ≈ 2.5 Hz) and will appear as a doublet (or a narrowly split doublet).

-

H6: This proton is para to the naphthalene ring and meta to the -NO₂ group. It is less deshielded than H3 and H5. It will be split only by H5 (ortho coupling, ³J ≈ 8.5 Hz) into a clean doublet.

-

Naphthalene Protons (7H): The 2-substitution makes all seven naphthalene protons chemically distinct, leading to a complex series of overlapping multiplets.

-

H1' and H3': These protons are closest to the benzoic acid ring. Their chemical shifts are most likely to be influenced by the anisotropic effect of the benzoic acid ring and the nitro group. H1' is a peri proton relative to H8' and will experience steric interactions. Both H1' and H3' are expected to be in the downfield portion of the naphthalene envelope (δ 8.0-8.4 ppm).

-

Remaining Protons (H4', H5', H6', H7', H8'): These five protons will produce a complex, overlapping multiplet system between δ 7.6 and 8.1 ppm. The precise assignment would require advanced 2D NMR techniques like COSY and NOESY. The signals are governed by a network of ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.

Key Through-Space Interactions

The conformation of the molecule, specifically the dihedral angle between the two aromatic rings, is critical to the observed spectrum.

Caption: Diagram of key through-space NMR effects between the two aromatic rings.

-

Anisotropic Deshielding: As illustrated, protons like H3 and H1' lie in the plane of the adjacent aromatic ring. This "edge-on" position places them in the deshielding cone of the neighboring ring's current, pushing their signals further downfield.[6]

-

Steric Compression: The proximity of H3 and H1' forces their respective electron clouds to repel each other. This distortion of the electron cloud around the proton nucleus reduces its shielding, causing a significant downfield shift. This is a powerful indicator of a twisted, sterically hindered conformation.[4]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a high-quality sample preparation and data acquisition protocol, is essential for obtaining an interpretable spectrum. The key to accurate assignment lies in recognizing the powerful deshielding influence of the nitro group and understanding the conformational information revealed by through-space anisotropic and steric effects. While a 1D ¹H NMR spectrum provides substantial evidence for the structure, unambiguous assignment of all naphthalene protons would necessitate further 2D NMR experiments (e.g., COSY, HSQC, HMBC). This application note provides the foundational knowledge for researchers to confidently characterize this molecule and other complex biaryl systems.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. University of Arizona. [Link]

-

The Acquisition Parameters. University of Wisconsin-Madison. [Link]

-

Spectroscopy of Aromatic Compounds (2023). Chemistry LibreTexts. [Link]

-

Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

NMR acquisition parameters and qNMR. Nanalysis. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. University of California, Irvine. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... ResearchGate. [Link]

-

Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

SOP data acquisition. R-NMR. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

¹H NMR spectra of naphthalene measured under different conditions. ResearchGate. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. PubMed. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. YouTube. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

-

The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent. ElectronicsAndBooks. [Link]

-

Computation of through-space NMR shielding effects by aromatic ring-cation complexes. National Center for Biotechnology Information. [Link]

-

Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

-

(a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate. [Link]

-

Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. National Center for Biotechnology Information. [Link]

-

Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. amherst.edu [amherst.edu]

- 4. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

UV-Vis absorption spectrum analysis of naphthyl-nitrobenzoic acid

Application Note: UV-Vis Absorption Spectrum Analysis of Naphthyl-Nitrobenzoic Acid Derivatives

Executive Summary

This application note details the protocol for the UV-Visible spectroscopic analysis of naphthyl-nitrobenzoic acid derivatives , specifically focusing on 1-naphthyl-4-nitrobenzoate . These compounds represent a classic "Donor-Acceptor" (D-A) system where the electron-rich naphthalene moiety interacts with the electron-deficient nitrobenzoic group.

Such analyses are critical in drug development (characterizing intermediates), polymer chemistry (monomer purity for polyimides), and materials science (non-linear optical properties). This guide moves beyond basic operation, offering a self-validating workflow to distinguish between covalent intramolecular charge transfer and intermolecular complexation.

Scientific Background & Mechanism

Electronic Structure & Chromophores

The UV-Vis spectrum of naphthyl-nitrobenzoic acid derivatives is a superposition of electronic transitions from two distinct aromatic systems, modified by their linkage (ester or amide):

-

Naphthalene Moiety (Donor): Exhibits three characteristic bands:

-

E-band (Clar's

-band): Intense, -

K-band (Para-band): Moderate,

270–290 nm. -

B-band (Alpha-band): Weak, fine structure often buried,

300–320 nm.

-

-

Nitrobenzoic Moiety (Acceptor):

-

transition: Intense,

-

transition: Weak, forbidden transition,

-

transition: Intense,

-

Charge Transfer (CT) Band:

-

In covalent derivatives (esters/amides), a broad, structureless band may appear in the 300–400 nm region due to intramolecular charge transfer (ICT) from the naphthyl ring to the nitro group.

-

Solvatochromism: This CT band typically exhibits a bathochromic shift (red shift) in polar solvents due to stabilization of the polarized excited state.

-

Covalent vs. Intermolecular Interactions

A critical distinction in this analysis is determining whether the spectrum represents a single covalent molecule or a physical mixture (salt/co-crystal) of naphthalene and nitrobenzoic acid.

-

Covalent: Absorbance follows Beer’s Law linearly.

-

Intermolecular Complex: Absorbance may show non-linear concentration dependence (Benesi-Hildebrand behavior) due to equilibrium dynamics (

).

Experimental Protocol

Materials & Reagents

-

Analyte: 1-Naphthyl-4-nitrobenzoate (or specific derivative).[1][2][3][4]

-

Solvents (Spectroscopic Grade):

-

Acetonitrile (MeCN): Polar aprotic, distinct cut-off <190 nm.

-

Cyclohexane: Non-polar, reveals vibrational fine structure.

-

Ethanol/Methanol: Polar protic, tests hydrogen bonding effects.

-

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Glass/plastic is unsuitable below 300 nm.

Sample Preparation Workflow

| Step | Action | Critical Technical Note |

| 1. Stock Solution | Weigh ~1.5 mg of compound. Dissolve in 10 mL MeCN. | Target Conc: ~0.5 mM ( |

| 2. Working Solution | Dilute 100 | Final Conc: ~ |

| 3.[1][5][6][7][8][9][10] Blank Prep | Fill a cuvette with pure solvent from the same bottle used for dilution. | Essential for accurate baseline subtraction. |

Instrument Parameters

-

Scan Range: 200 nm – 500 nm.

-

Bandwidth: 1.0 nm (optimal resolution/noise ratio).

-

Scan Speed: Medium (approx. 200–400 nm/min).

-

Baseline Correction: Perform a "Zero/Baseline" scan with solvent in both sample and reference positions before loading the analyte.

Data Analysis & Validation

Spectral Feature Assignment

Analyze the obtained spectrum for the following features:

| Wavelength ( | Assignment | Characteristics |

| 220 ± 5 nm | Naphthalene | Very intense ( |

| 260–290 nm | Overlap: Naphth | Broad, intense peak. Primary quantification region.[2][4] |

| 320–380 nm | Charge Transfer / | Broad shoulder or low-intensity tail. Key indicator of electronic coupling. |

Calculation of Molar Extinction Coefficient ( )

Validate the purity and identity using the Beer-Lambert Law:

-

= Absorbance at

- = Concentration (M)[11]

- = Pathlength (1 cm)

Validation Rule: For naphthyl-nitrobenzoates,

Solvatochromic Shift Test (Self-Validation)

To confirm the presence of a Donor-Acceptor charge transfer character:

-

Record spectrum in Cyclohexane (Non-polar).

-

Record spectrum in Acetonitrile (Polar).

-

Observation: If the band at >300 nm shifts to longer wavelengths (Red Shift) in Acetonitrile, the transition involves significant change in dipole moment (ICT state).

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the UV-Vis characterization of naphthyl-nitrobenzoic acid derivatives, ensuring data integrity through absorbance checks.

Troubleshooting & Advanced Considerations

-

Issue: Noisy Baseline < 220 nm.

-

Cause: Solvent absorption (cutoff) or oxygen absorption.

-

Fix: Purge with nitrogen or switch to high-purity Acetonitrile (UV Grade).

-

-

Issue: Peak Flattening (Saturation).

-

Cause: Concentration too high (Detector saturation).

-

Fix: Dilute sample until Absorbance < 1.0 to ensure linear response.

-

-

Differentiation from Hydrolysis:

-

Naphthyl esters are susceptible to hydrolysis. If the spectrum changes over time (e.g., appearance of a distinct 1-naphthol peak at 290 nm with fine structure), the sample is degrading. Protocol: Re-scan sample after 1 hour to verify stability.

-

References

-

Electronic Transitions in Naphthalene Derivatives

-

Marsh, N. D., et al. (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes." Journal of Fluorescence.

-

-

Synthesis and Properties of Nitrobenzoate Esters

-

ResearchGate. (2025). "Synthesis and characterization of 1-naphthyl-4-nitrobenzoate (HNNB) for polyimide precursors." Polymer Science Series.

-

-

Charge Transfer Complex Theory

-

Benesi, H. A., & Hildebrand, J. H. (1949). "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society.

-

-

Standard UV-Vis Protocols

-

Agilent Technologies. "Cary 60 UV-Vis Spectrophotometer User Guide."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. A dual-fluorescence approach for turn-on ammonia and turn-off explosive picric acid detection via ESIPT inhibition: experimental, theoretical, and bio ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05068E [pubs.rsc.org]

- 10. intermolecular hydrogen bonded: Topics by Science.gov [science.gov]

- 11. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: TLC Method Development & Protocol for 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Executive Summary

Analyte: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Application: Reaction monitoring, purity assessment, and purification method development.[1]

Primary Detection: UV Absorption (

Physicochemical Profiling & Chromatographic Logic

To design a robust separation, we must first deconstruct the analyte's interaction with the stationary phase.

| Structural Component | Chemical Property | Chromatographic Impact |

| Carboxylic Acid (-COOH) | Acidic (pKa | Critical: Causes strong interaction with silanol groups on silica, leading to "streaking" or "tailing" if not suppressed. Solution: Mobile phase must contain an acidic modifier (Acetic Acid).[3] |

| Nitro Group (-NO | Electron-withdrawing, Polar | Increases polarity relative to parent hydrocarbons, reducing R |

| Naphthalene Ring | Lipophilic, Aromatic, Bulky | Increases hydrophobicity (lipophilicity). This moiety will push the compound to travel higher (higher R |

| Steric Bulk | Biaryl rotation | The bond between the naphthalene and benzoate rings creates a bulky biaryl system. Separation from planar impurities (like starting nitro-benzoic acids) is usually efficient due to difference in hydrodynamic volume. |

Materials & Reagents

-

Stationary Phase: TLC Silica gel 60 F

Aluminium sheets (20 x 20 cm). -

Solvents (HPLC Grade or Analytical Grade):

-

n-Hexane (or Heptane)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Acid (glacial)

-

-

Visualization Reagents:

-

UV Lamp (Short wave 254 nm / Long wave 365 nm).

-

Bromocresol Green Solution: (0.04 g in 100 mL Ethanol, adjust to blue with NaOH).

-

-

Apparatus: Glass developing chamber (twin-trough preferred), capillary tubes (1-5

L), heat gun.

Sample Preparation (Crucial Step)

Direct spotting of reaction mixtures often leads to artifacts. Follow this "Mini-Workup" protocol for reaction monitoring:

-

Reaction Aliquot: Take 50

L of reaction mixture. -

Partition: Add to a small vial containing 0.5 mL EtOAc and 0.5 mL 1M HCl (aqueous).

-

Why HCl? Ensures the acid is protonated (organic soluble) and removes inorganic salts/catalysts.

-

-

Vortex/Shake: Mix well and let layers separate.

-

Spotting: Spot the top organic layer .[4]

Mobile Phase Optimization (Method Development)

Since this compound combines a lipophilic tail (naphthalene) with a polar head (nitro-benzoic acid), a gradient of polarity is required to find the optimal R

System A: General Screening (Recommended Start)

Solvent: Hexane : Ethyl Acetate : Acetic Acid

-

Ratio: 60 : 40 : 1 (v/v/v)

-

Expected Result: The acetic acid suppresses ionization, preventing streaking. The EtOAc moves the polar acid, while Hexane moderates the speed.

-

Adjustment:

-

If R

< 0.2: Increase EtOAc (e.g., 50:50:1). -

If R

> 0.8: Decrease EtOAc (e.g., 80:20:1).

-

System B: For High Polarity Impurities

Solvent: Dichloromethane : Methanol : Acetic Acid

-

Ratio: 95 : 5 : 1 (v/v/v)

-

Use Case: If the compound is very insoluble in Hexane, or if you are separating it from highly polar byproducts.

Data Summary Table: Estimated R Values

| Solvent System | Composition (v/v/v) | Est. R | Separation Quality |

| System 1 | Hex : EtOAc : AcOH (70:30:1) | 0.35 – 0.45 | Excellent (Sharp spots) |

| System 2 | Hex : EtOAc : AcOH (50:50:1) | 0.60 – 0.75 | Good (May co-elute with impurities) |

| System 3 | DCM : MeOH : AcOH (95:5:1) | 0.50 – 0.60 | Good (Alternative for solubility issues) |

| Control | Hex : EtOAc (70:30) (No Acid) | Streak | Poor (Tailing prevents resolution) |

Visualization & Interpretation

Primary: UV Fluorescence Quenching (254 nm)

The naphthalene ring and nitro-benzene system are highly conjugated.

-

Observation: Dark purple/black spots against a bright green fluorescent background.

-

Sensitivity: High (< 1

g detection).

Secondary: Bromocresol Green Stain (Functional Group Confirmation)

This stain is specific for acids (pKa < 5).

-

Dip the plate into the blue Bromocresol Green solution.

-

Remove and let excess drain.

-

Result: The background remains blue/green; the acidic product turns bright yellow .

-

Note: Non-acidic impurities (e.g., decarboxylated byproducts or starting naphthalene derivatives) will not turn yellow.

-

Workflow Diagram

The following logic flow ensures reproducible method development.

Caption: Decision tree for optimizing TLC conditions for acidic aromatic compounds.

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Streaking / Tailing | Ionization of carboxylic acid. | Add Acid: Ensure 1% Acetic Acid or Formic Acid is in the mobile phase. |

| "Smiling" Front | Uneven solvent flow or edge effect. | Use a twin-trough chamber; ensure filter paper saturation (wicking) for 15 mins before running. |

| Co-elution | Product and impurity have similar polarity. | Change selectivity: Switch from Hex/EtOAc to Toluene/Acetone/AcOH (8:2:1). Toluene interacts differently with the naphthalene ring ( |

| Spot Fading | Volatility (unlikely) or Decomposition. | The compound is stable. If spots fade, check if the UV lamp is weak or if the plate still has solvent (dry thoroughly). |

References

-

General TLC of Benzoic Acids: Pyka, A. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase." Journal of Liquid Chromatography & Related Technologies, 2007.

-

Visualization of Organic Acids: Touchstone, J. C. "Practice of Thin Layer Chromatography."[5][6][7] Wiley-Interscience, 3rd Edition, 1992. (Standard text for stain recipes like Bromocresol Green).

- Reich, E., & Schibli, V. "High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants." Thieme, 2007.

-

Reaction Monitoring (General Protocol): Sigma-Aldrich Application Note. "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography."

Sources

- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. aga-analytical.com.pl [aga-analytical.com.pl]

- 4. reddit.com [reddit.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

Preparation of fluorescent probes using 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Application Note: AN-FL-2026-NTR Topic: Preparation and Application of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid as a Hypoxia-Responsive Fluorescent Probe[1]

Executive Summary

This application note details the synthesis, characterization, and biological application of This compound (NNBA) . This molecule represents a class of "turn-on" fluorescent probes designed for the detection of Nitroreductase (NTR) activity, a key biomarker for cellular hypoxia.[2]

Mechanism of Action:

The probe utilizes a Photoinduced Electron Transfer (PET) quenching mechanism.[3] In its native state, the electron-withdrawing nitro group (

Chemical Synthesis Protocol

Objective: Synthesize this compound via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents Required:

-

Reactant A: 2-Bromo-4-nitrobenzoic acid (CAS: 16426-64-5)[1]

-

Reactant B: 2-Naphthylboronic acid (CAS: 32316-92-0)[1]

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0))[1] -

Base: Sodium Carbonate (

, 2M aqueous)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Synthesis Workflow:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-nitrobenzoic acid (1.0 eq, 5 mmol) and 2-Naphthylboronic acid (1.2 eq, 6 mmol) in 40 mL of degassed 1,4-dioxane.

-

Activation: Add 10 mL of 2M

solution. -

Catalysis: Add

(5 mol%) under a nitrogen atmosphere. -

Reaction: Reflux the mixture at 100°C for 12 hours under

protection. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). -

Work-up:

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: DCM

5% MeOH/DCM).

Visual Synthesis Pathway

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the NNBA probe.

In Vitro Characterization & NTR Assay

Scientific Rationale: Before cellular application, the probe's response to the Nitroreductase enzyme must be validated in a cell-free system to determine sensitivity and kinetics.

Preparation of Stock Solutions:

-

Probe Stock: Dissolve 10 mg of NNBA in 1 mL DMSO (Concentration ~34 mM). Store at -20°C.

-

NTR Enzyme Solution: Prepare 10

g/mL E. coli Nitroreductase in PBS (pH 7.4). -

NADH Solution: Prepare 500

M NADH (Cofactor) in PBS.

Spectroscopic Analysis Protocol:

-

Baseline Measurement: Dilute Probe Stock to 10

M in PBS (pH 7.4). Record fluorescence emission spectra ( -

Enzymatic Reaction:

-

Kinetic Monitoring: Record emission spectra every 2 minutes for 20 minutes.

-

Observation: A new emission peak should emerge centered around 520-540 nm (Green/Yellow), increasing in intensity over time.

Data Summary: Optical Properties

| State | Functional Group | Fluorescence | Quantum Yield ( | ||

| Probe (NNBA) | Quenched (OFF) | 360 | N/A | < 0.01 | |

| Reduced Product | Active (ON) | 370 | 535 | ~0.45 |

Cellular Application: Hypoxia Imaging

Context: Solid tumors often contain hypoxic regions (low oxygen) with elevated levels of Nitroreductase.[2][7] This probe allows for the specific visualization of these hypoxic niches.

Cell Culture Protocol:

-

Cell Lines: A549 (Lung carcinoma) or HeLa cells.[7]

-

Culture Media: DMEM supplemented with 10% FBS.

Hypoxia Induction & Staining Workflow:

-

Seeding: Seed cells in 35mm confocal dishes and incubate for 24h.

-

Probe Loading: Replace media with fresh media containing 5

M NNBA . Incubate for 30 minutes at 37°C. -

Hypoxia Induction:

-

Normoxia Control: Incubate cells in standard incubator (20%

). -

Hypoxia Group:[8] Incubate cells in a hypoxia chamber (

) or add Dicoumarol (NTR inhibitor) to a control group to verify specificity.

-

-

Washing: Wash cells

with PBS to remove extracellular probe. -

Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).

-

Excitation: 405 nm laser (or nearest UV/Blue diode).

-

Emission Filter: 500–550 nm (Green channel).

-

Mechanism of Cellular Activation

Figure 2: Cellular uptake and enzymatic activation mechanism under hypoxic conditions.[1]

Troubleshooting & Critical Considerations

-

Solubility: The biaryl system is hydrophobic. Ensure the final DMSO concentration in cell media does not exceed 0.5% to prevent cytotoxicity.

-

Selectivity: While highly selective for NTR, high concentrations of biological thiols (GSH, Cys) can occasionally cause minor background reduction. Use N-ethylmaleimide (NEM) as a thiol blocker in cell-free assays if background is high.[1]

-

Photo-stability: Naphthalene derivatives are generally photostable, but avoid prolonged laser exposure during setup to prevent photobleaching of the reduced amine species.

References

-

Suzuki-Miyaura Coupling for Biaryl Synthesis BenchChem Technical Guides.[1] "An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid."[1]

-

Nitroreductase Probes Mechanism RSC Advances. "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][2][8]

-

Fluorescence of Naphthalene Derivatives Journal of Biomolecular Structure and Dynamics. "Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin."[1][9]

-

General Protocol for Hypoxia Imaging Journal of Medicinal Chemistry. "Fluorescent 4-Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates."

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility issues of 2-(Naphthalen-2-yl)-4-nitrobenzoic acid in water

Technical Support Center: 2-(Naphthalen-2-yl)-4-nitrobenzoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to ensure your experiments are successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of this compound that underpin its poor aqueous solubility.

Q1: Why is this compound so poorly soluble in neutral water?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure, which features a combination of hydrophobic (water-repelling) and weakly hydrophilic (water-attracting) regions.

-

Large Hydrophobic Core: The dominant feature is the naphthalene ring system, which is a large, nonpolar, and rigid aromatic structure. This substantial hydrophobic surface area strongly disfavors interaction with polar water molecules, which are tightly held together by a hydrogen-bonding network.

-

Aromaticity: The entire molecule is aromatic, further contributing to its nonpolar character.

-

Weakly Acidic Group: The carboxylic acid (-COOH) group is the only polar, ionizable functional group. However, in its protonated form (at neutral or acidic pH), it is only weakly polar and not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What is the predicted pKa of this compound, and why is it critical for solubility?

The pKa is the pH at which the compound is 50% in its neutral, protonated acid form (-COOH) and 50% in its charged, deprotonated salt form (-COO⁻). This equilibrium is governed by the Henderson-Hasselbalch equation and is the most critical factor for manipulating solubility.[3][4] The deprotonated carboxylate anion is significantly more polar and thus more water-soluble than the neutral acid.[5]

Q3: What are the common issues I should anticipate when preparing aqueous solutions of this compound?

A: You should anticipate the following challenges:

-

Insolubility in Neutral Buffers: The compound will likely appear as a fine suspension or simply remain as an undissolved solid in standard neutral buffers like PBS (pH 7.4).

-

Precipitation upon pH Adjustment: If you first dissolve the compound in a basic solution and then adjust the pH back towards neutral or acidic, the compound will precipitate out of solution as it becomes protonated.[6]

-

Difficulty in Preparing Concentrated Stock Solutions: Achieving high concentrations in purely aqueous systems is challenging. This necessitates the use of organic co-solvents or other advanced formulation strategies.

Part 2: Troubleshooting Guides & Protocols

This section provides a step-by-step approach to overcoming common solubility problems.

Issue 1: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

This is the expected behavior. The primary and most effective method to solubilize carboxylic acids is through pH modification.[7][8]

This protocol leverages the acidic nature of the carboxylic acid group to form a highly soluble carboxylate salt.

Causality: By raising the pH of the solution to a level significantly above the compound's pKa, the equilibrium shifts almost completely to the deprotonated, charged, and water-soluble carboxylate form.[9] A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure >99% ionization.[6]

Step-by-Step Methodology:

-

Weigh the desired amount of this compound powder.

-

Add a small volume of a suitable base. A 1 M solution of NaOH or KOH is typically effective. See the table below for options.

-

Vortex or sonicate the mixture briefly. The solid should dissolve to form a clear solution as the sodium or potassium salt is formed.

-

Once fully dissolved, you can dilute this concentrated stock solution into your final aqueous buffer.

Important Consideration: The final pH of your experimental medium will be elevated by the addition of this basic stock. This may be unsuitable for many biological experiments (e.g., cell culture). This method is best for applications where the final pH is not critical or can be readjusted.

| Reagent | Concentration | Notes |

| Sodium Hydroxide (NaOH) | 0.1 M - 1 M | A strong base, very effective. Use dropwise. |

| Potassium Hydroxide (KOH) | 0.1 M - 1 M | Similar to NaOH. |

| Ammonium Hydroxide (NH₄OH) | 1 M | A weaker base. The resulting ammonium salt is volatile and can be removed under vacuum.[6] |

Workflow for Initial Solubilization

The following diagram outlines the decision-making process for initial solubilization attempts.

Caption: Initial troubleshooting workflow for dissolving the compound.

Issue 2: I dissolved my compound at high pH, but it crashed out when I diluted it into my neutral pH cell culture medium.

This is a classic precipitation issue caused by the protonation of the carboxylate salt back to the insoluble acid form at a lower pH. To maintain solubility at a physiological pH, you must employ co-solvents or other formulation technologies.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[10][11]

Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water, creating a microenvironment that is less polar.[12] This reduces the energy penalty required to create a cavity for the nonpolar solute, thereby increasing solubility.[13]

Step-by-Step Methodology:

-

Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). This is the most common and effective co-solvent for initial solubilization.

-

Vortex or sonicate until the compound is fully dissolved. This may require gentle warming.

-

Perform a serial dilution of this primary stock into your final aqueous buffer or cell culture medium.

-

Crucially , ensure the final concentration of the co-solvent in your working solution is low enough to not cause biological toxicity. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5% (v/v), and often below 0.1%, to avoid cytotoxic effects.[14][15][16]

| Co-solvent | Typical Stock Conc. | Max Final Conc. (Cell Culture) | Notes |

| DMSO | 10 - 50 mM | < 0.5% (v/v) [14][16] | Excellent solubilizing power. Can induce cell differentiation or toxicity at higher concentrations.[17] |

| Ethanol | 10 - 50 mM | < 1% (v/v) | Good solubilizer, but can be more toxic to cells than DMSO. |

| PEG 400 | 10 - 50 mM | < 2% (v/v) | A less toxic polymer, often used in formulations.[12] |

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is water-soluble.[18][19]

Causality: The nonpolar naphthalene moiety of your compound fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively masking the hydrophobic guest and carrying it into solution.[20][21]

Step-by-Step Methodology (Kneading Method):

-

Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

-

Weigh out the cyclodextrin and the compound, typically at a molar ratio between 1:1 and 10:1 (CD:compound).

-

Place the cyclodextrin in a mortar and add a small amount of water or an ethanol/water mixture to form a paste.

-

Gradually add the this compound powder to the paste and knead thoroughly with a pestle for 30-60 minutes.

-

Dry the resulting paste (e.g., in a vacuum oven at 40-50°C) to obtain a solid powder of the inclusion complex.

-

This powder can then be directly dissolved in your aqueous buffer.

Visualization of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of the target compound.

Caption: Encapsulation by a cyclodextrin to enhance solubility.

References

-

S. Sareen, et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available at: [Link]

-

A. A. Popescu, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

-

S. H. Yalkowsky, et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

-

Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]

-

Wikipedia. (n.d.). Cosolvent. Available at: [Link]

-

Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

-

S. H. Yalkowsky, et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]

-

L. F. R. M. C. da Silva, et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics. Available at: [Link]

-

Y. Nakai, et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

-

S. Gholizadeh, et al. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

-

ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Available at: [Link]

-

A. A. Alimoghaddam, et al. (2010). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Available at: [Link]

-

K. Takács-Novák, et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics. Available at: [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

-

X. Zhang, et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

-

YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

-

IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

-

X. Zhang, et al. (2002). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry. Available at: [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Available at: [Link]

-

S. S. S. Suke, et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

-

ResearchGate. (2009). 2-nitrobenzoic acid. Available at: [Link]

- Google Patents. (n.d.). US2695311A - Preparation of 2- and 4-nitrobenzoic acid.

-

Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

Sources

- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]